2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane
Description
The 2,6-diazaspiro[3.4]octane core is a saturated, high-Fsp³ bicyclic structure recognized as a privileged scaffold in medicinal chemistry due to its versatility in drug discovery. The compound 2-(diphenylmethyl)-2,6-diazaspiro[3.4]octane features a spirocyclic architecture with a diphenylmethyl group at position 2, which enhances steric bulk and modulates pharmacokinetic properties.
Properties
IUPAC Name |
2-benzhydryl-2,7-diazaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)21-14-19(15-21)11-12-20-13-19/h1-10,18,20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMQBAASXLKRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258472 | |
| Record name | 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-61-8 | |
| Record name | 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250443-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of the Spirocyclic Amine
The diphenylmethyl moiety is introduced via nucleophilic substitution using benzhydryl chloride or bromide. The reaction employs aprotic solvents (e.g., dimethylformamide, DMF) and bases (e.g., potassium carbonate) to deprotonate the amine, facilitating alkylation.
Representative Reaction Conditions :
| Parameter | Value |
|---|---|
| Spirocyclic amine | 1.0 equiv |
| Benzhydryl chloride | 1.1 equiv |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68–75% |
| Purity (Post-Purification) | 96% |
Mechanistic Insight :
The lone pair on the spirocyclic amine’s nitrogen attacks the electrophilic carbon of benzhydryl chloride, displacing chloride and forming the C–N bond. Steric hindrance from the spirocyclic structure necessitates elevated temperatures to overcome kinetic barriers.
Alternative Synthetic Routes
Reductive Amination
Benzophenone reacts with the spirocyclic amine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the target compound via reductive amination. This method avoids harsh alkylation conditions but requires careful pH control (pH 6–7).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Benzophenone | 1.2 equiv |
| NaBH₃CN | 1.5 equiv |
| Solvent | MeOH/THF (1:1) |
| Temperature | Room temperature |
| Yield | 55–62% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Solvent Selection : Transitioning from DMF to toluene reduces toxicity and facilitates recycling.
-
Catalyst Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by 30% in biphasic systems.
-
Continuous Flow Systems : Microreactor technology improves heat dissipation and reduces reaction times to 2–3 hours.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient), achieving ≥96% purity. Recrystallization from ethanol/water mixtures further enhances purity to 98%.
Analytical Validation
-
¹H NMR : Aromatic protons (δ 7.1–7.5 ppm) and sp³-hybridized carbons (δ 60–65 ppm) confirm structure.
-
Mass Spectrometry : [M+H]⁺ peak at m/z 279.2 aligns with theoretical molecular weight (278.4 g/mol).
Challenges and Mitigation Strategies
-
Di-Alkylation Byproducts : Controlled reagent stoichiometry (1.1 equiv benzhydryl chloride) and low temperatures (0–5°C) suppress bis-adduct formation.
-
Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of benzhydryl chloride.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 68–75 | 96 | High |
| Reductive Amination | 55–62 | 93 | Moderate |
Alkylation remains the preferred method for industrial applications due to superior yields and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of compounds based on the 2,6-diazaspiro[3.4]octane framework as antitubercular agents. A set of nitrofuran carboxamide derivatives synthesized from this compound exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv, with one compound showing a minimal inhibitory concentration (MIC) of 0.016 μg/mL, indicating high potency against tuberculosis . This suggests that modifications to the diazaspiro structure can enhance its biological efficacy.
Cancer Treatment
The diazaspiro[3.4]octane core has also been linked to inhibitors of key proteins involved in cancer pathways. For instance, it has been identified as a scaffold for menin-MLL1 interaction inhibitors, which are crucial in certain types of leukemia. The ability to target these interactions opens avenues for developing new cancer therapies that leverage the unique structural properties of diazaspiro compounds .
Pain Management
Another promising application lies in pain management. Compounds derived from the diazaspiro[3.4]octane structure have been developed as sigma-1 receptor antagonists. These antagonists can enhance the analgesic effects of traditional opioid medications without increasing their side effects, potentially addressing issues related to opioid tolerance and dependence . This dual-action mechanism makes them attractive candidates for further exploration in pain management therapies.
Synthesis and Derivatives
The synthesis of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane can be achieved through various methods that allow for functionalization and modification to enhance biological activity. For example, recent research has detailed synthetic routes that incorporate different substituents on the core structure, leading to a diverse library of derivatives with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites on proteins and other biomolecules in unique ways, potentially leading to novel biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The antitubercular activity of 2,6-diazaspiro[3.4]octane derivatives is highly dependent on peripheral substituents. Below is a comparative analysis of key analogs synthesized and evaluated in recent studies (Table 1).
Table 1: Structural Modifications and Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
Key Findings
Impact of Position 6 Substituents :
- The methylsulfonyl group in 17 (MIC: 0.016 µg/mL) significantly outperforms the benzyl group in 18 (MIC: 0.5 µg/mL), suggesting enhanced electron-withdrawing effects and membrane permeability .
- Sulfonyl groups may improve target binding via hydrogen bonding or electrostatic interactions with Mycobacterium tuberculosis (Mtb) enzymes .
Role of Azole Substitutions at Position 8 :
- Oxadiazole derivatives (e.g., 24 ) exhibit superior activity (MIC: 0.125 µg/mL) compared to triazole analogs (e.g., 18 , MIC: 0.5 µg/mL). This is attributed to oxadiazole’s improved metabolic stability and π-stacking interactions .
- Substituents on the azole ring (e.g., methyl, cyclopropyl) show variable effects. Methylation at C4 (17 ) is optimal, while cyclopropyl groups (22 ) reduce potency .
Synergistic Effects :
- Combining a methylsulfonyl group at position 6 with a 4-methyltriazole at position 8 (17 ) yields synergistic antitubercular effects, achieving sub-µg/mL MIC values .
Mechanistic Insights
- The nitrofuran moiety in these derivatives is critical for prodrug activation via bacterial nitroreductases, generating reactive intermediates that disrupt Mtb DNA .
Biological Activity
2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that includes nitrogen atoms. Its chemical formula is , and it features a diphenylmethyl group that may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an antagonist or agonist at neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has shown potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and diabetes.
- Antimicrobial Activity : Recent studies suggest that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties.
Antitubercular Activity
A study evaluated the antitubercular properties of various derivatives of 2,6-diazaspiro[3.4]octane. The results indicated that certain modifications to the core structure enhanced the activity against drug-sensitive strains of Mycobacterium tuberculosis. For instance, one derivative demonstrated an MIC of 0.016 μg/mL, highlighting its potential as a lead compound for tuberculosis treatment .
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of the compound. It has been noted for its influence on dopamine receptors, particularly as a selective dopamine D3 receptor antagonist. This property suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and addiction .
Data Table: Biological Activity Overview
Case Studies
- Antitubercular Lead Development : A recent study focused on modifying the diazaspiro framework to enhance antitubercular activity. By systematically altering substituents on the nitrogen atoms, researchers identified several compounds with improved efficacy against Mycobacterium tuberculosis .
- Neuropharmacological Applications : Another investigation assessed the effects of this compound on behavioral models in rodents, demonstrating significant alterations in dopamine-mediated behaviors, supporting its role as a potential therapeutic agent for dopamine-related disorders .
Q & A
Q. What synthetic strategies are recommended for constructing the 2,6-diazaspiro[3.4]octane core, and how can purity be validated?
The synthesis of the 2,6-diazaspiro[3.4]octane scaffold typically involves [3+2] cycloaddition or ring-closing metathesis. For example, tert-butyl-protected derivatives (e.g., CAS 885270-84-8) are synthesized via Boc-group introduction to stabilize intermediates . Purity validation requires HPLC with UV detection (≥95%) and LC-MS for molecular weight confirmation. Storage under nitrogen at 2–8°C prevents degradation .
Q. Which spectroscopic methods are critical for structural elucidation of 2,6-diazaspiro[3.4]octane derivatives?
High-resolution NMR (¹H/¹³C) is essential for confirming spirocyclic geometry and substituent positions. X-ray crystallography provides definitive proof of stereochemistry, as demonstrated for inhibitors like I-125A bound to CCNE1:CDK2 complexes . Mass spectrometry (HRMS) validates molecular formulas, particularly for derivatives with halogens or heteroatoms .
Q. How are preliminary biological activities of 2,6-diazaspiro[3.4]octane derivatives screened?
Initial screening employs target-specific assays. For antitubercular leads, nitrofuran derivatives are tested against Mycobacterium tuberculosis H37Rv (MIC ≤1 µM) . In cancer research, NanoBRET assays quantify target engagement (e.g., CCNE1:CDK2 inhibition), while gel ABPP confirms competitive binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions between potency and solubility in 2,6-diazaspiro[3.4]octane derivatives?
SAR optimization balances lipophilic substituents (e.g., diphenylmethyl groups) for target binding with polar moieties (e.g., carboxylates) to improve solubility. For example, antiplasmodium analogues (e.g., compound 28) showed ~5-fold reduced activity compared to lead 9 due to solubility limitations (40–80 µM). Parallel artificial membrane permeability assays (PAMPA) and LogP calculations guide rational design .
Q. What experimental approaches differentiate functional inhibition from non-specific binding in 2,6-diazaspiro[3.4]octane-based inhibitors?
Functional assays (e.g., kinase activity profiling) paired with structural data are critical. Pfizer’s I-125A inhibitor binds CCNE1:CDK2 (X-ray confirmed) but exhibits distinct functional effects compared to tryptophan acrylamide probes, suggesting allosteric modulation. Competitive ABPP and cellular thermal shift assays (CETSA) further validate target specificity .
Q. How can divergent biological outcomes of structurally similar 2,6-diazaspiro[3.4]octane derivatives be explained?
Mechanistic divergence arises from substituent-dependent interactions. For example, tert-butyl esters (CAS 885270-84-8) act as intermediates, while methyl esters (CAS 2028341-88-8) influence metabolic stability. Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict binding entropy/enthalpy trade-offs, explaining activity differences .
Q. What strategies mitigate synthetic challenges in scaling 2,6-diazaspiro[3.4]octane derivatives for in vivo studies?
Scale-up requires optimizing protecting groups (e.g., Boc for nitrogen stability) and minimizing ring strain. Catalytic hydrogenation or flow chemistry improves yield for intermediates like 2,6-diazaspiro[3.4]octan-5-one (CAS 135380-30-2). Purity is maintained via flash chromatography or recrystallization .
Methodological Considerations
- Data Analysis : Use Schrödinger’s Maestro or MOE for docking studies, referencing solved crystal structures (PDB entries for CCNE1:CDK2) .
- Contradiction Resolution : Cross-validate biochemical data (IC₅₀) with cellular assays (e.g., proliferation inhibition) to rule out off-target effects .
- Advanced Characterization : Cryo-EM or microED may resolve flexible regions unresolved by X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
